![molecular formula C14H17N3O5S B3927151 1-[(4-butoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B3927151.png)
1-[(4-butoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
Übersicht
Beschreibung
1-[(4-butoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazole family and is commonly referred to as BPSMNI.
Wirkmechanismus
The mechanism of action of BPSMNI is not fully understood, but it is believed to involve the inhibition of bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death. In cancer cells, BPSMNI is believed to induce apoptosis, or programmed cell death, by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects:
BPSMNI has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In bacterial cells, BPSMNI has been shown to inhibit DNA replication and repair, leading to cell death. In cancer cells, BPSMNI induces apoptosis, leading to the death of cancer cells. However, BPSMNI has also been shown to have toxic effects on normal cells, including liver and kidney cells, at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
BPSMNI has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, BPSMNI has some limitations, including its toxicity to normal cells at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research of BPSMNI. One potential direction is to investigate its potential applications as an antimicrobial agent in the food industry. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to understand its mechanism of action and to develop more effective and targeted therapies using BPSMNI.
Wissenschaftliche Forschungsanwendungen
BPSMNI has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. BPSMNI has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-3-4-9-22-12-5-7-13(8-6-12)23(20,21)16-11(2)15-10-14(16)17(18)19/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBNTAGPEJAGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B3927075.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3927081.png)
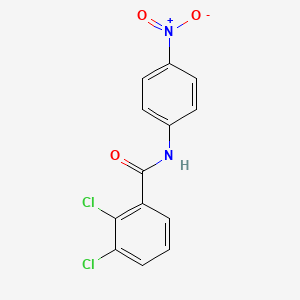
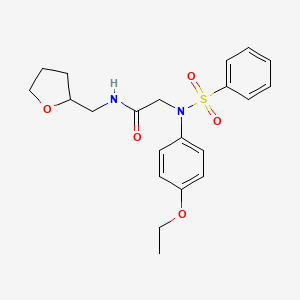
![3-bromo-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927096.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3927106.png)
![7-benzoyl-11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927108.png)
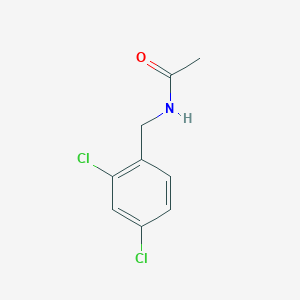
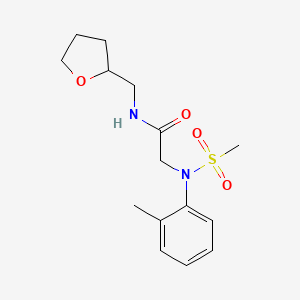
![1-[1-({1-[3-(2-methylphenyl)propanoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B3927132.png)
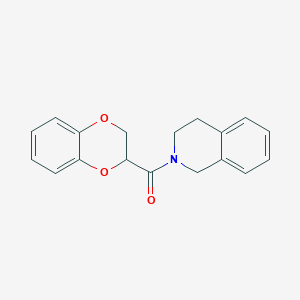
![11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927147.png)
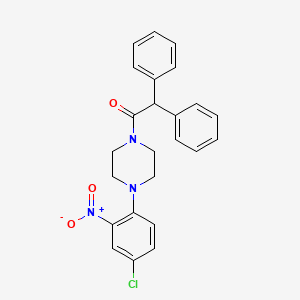
![4-(4-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpiperazine](/img/structure/B3927170.png)